molecular formula C18H8Br2N2 B12104872 8,11-Dibromoacenaphtho[1,2-b]quinoxaline

8,11-Dibromoacenaphtho[1,2-b]quinoxaline

Cat. No.: B12104872
M. Wt: 412.1 g/mol
InChI Key: VJTZSGKWVSTMRC-UHFFFAOYSA-N
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Description

8,11-Dibromoacenaphtho[1,2-b]quinoxaline is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of acenaphthoquinoxaline, characterized by the presence of two bromine atoms at the 8 and 11 positions on the acenaphthoquinoxaline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,11-Dibromoacenaphtho[1,2-b]quinoxaline typically involves a multi-step process. One common method includes the bromination of acenaphthoquinoxaline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures to handle bromine and other reagents .

Chemical Reactions Analysis

Types of Reactions: 8,11-Dibromoacenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8,11-Dibromoacenaphtho[1,2-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism by which 8,11-Dibromoacenaphtho[1,2-b]quinoxaline exerts its effects is primarily related to its electronic structure. The bromine atoms influence the electron distribution within the molecule, making it an effective electron acceptor. This property is crucial in its application in photovoltaic cells, where it facilitates the separation of charge carriers and enhances the efficiency of light-to-electricity conversion .

Comparison with Similar Compounds

Uniqueness: 8,11-Dibromoacenaphtho[1,2-b]quinoxaline is unique due to its specific bromine substitution, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where precise control over electronic characteristics is essential .

Properties

Molecular Formula

C18H8Br2N2

Molecular Weight

412.1 g/mol

IUPAC Name

8,11-dibromoacenaphthyleno[1,2-b]quinoxaline

InChI

InChI=1S/C18H8Br2N2/c19-12-7-8-13(20)18-17(12)21-15-10-5-1-3-9-4-2-6-11(14(9)10)16(15)22-18/h1-8H

InChI Key

VJTZSGKWVSTMRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C=CC(=C5N=C4C3=CC=C2)Br)Br

Origin of Product

United States

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